Cas no 1227588-84-2 (5-Fluoro-2-hydroxypyridine-4-methanol)

5-Fluoro-2-hydroxypyridine-4-methanol 化学的及び物理的性質
名前と識別子
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- 5-Fluoro-2-hydroxypyridine-4-methanol
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- インチ: 1S/C6H6FNO2/c7-5-2-8-6(10)1-4(5)3-9/h1-2,9H,3H2,(H,8,10)
- InChIKey: VFSWWOBXUKDLSX-UHFFFAOYSA-N
- ほほえんだ: FC1=CNC(C=C1CO)=O
計算された属性
- せいみつぶんしりょう: 143.03825660 g/mol
- どういたいしつりょう: 143.03825660 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 49.3
- ぶんしりょう: 143.12
5-Fluoro-2-hydroxypyridine-4-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023025977-250mg |
5-Fluoro-2-hydroxypyridine-4-methanol |
1227588-84-2 | 97% | 250mg |
$727.60 | 2023-09-03 | |
Alichem | A023025977-500mg |
5-Fluoro-2-hydroxypyridine-4-methanol |
1227588-84-2 | 97% | 500mg |
$931.00 | 2023-09-03 | |
Alichem | A023025977-1g |
5-Fluoro-2-hydroxypyridine-4-methanol |
1227588-84-2 | 97% | 1g |
$1629.60 | 2023-09-03 |
5-Fluoro-2-hydroxypyridine-4-methanol 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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7. Book reviews
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8. Book reviews
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
5-Fluoro-2-hydroxypyridine-4-methanolに関する追加情報
Introduction to 5-Fluoro-2-hydroxypyridine-4-methanol (CAS No: 1227588-84-2)
5-Fluoro-2-hydroxypyridine-4-methanol, a compound with the chemical formula C₆H₅FN₂O₃, is a significant intermediate in the field of pharmaceutical chemistry. This compound, identified by its unique CAS number 1227588-84-2, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both fluoro and hydroxyl functional groups makes it a valuable building block for designing novel therapeutic agents.
The compound's structure, featuring a pyridine core with substituents at the 5th and 4th positions, provides a rich scaffold for chemical modifications. These modifications are crucial for tailoring the pharmacological properties of the resulting molecules. Recent studies have highlighted the importance of fluorinated pyridines in drug development, emphasizing their role in enhancing metabolic stability and binding affinity to biological targets.
In the realm of medicinal chemistry, 5-Fluoro-2-hydroxypyridine-4-methanol has been explored as a precursor for several pharmacologically active compounds. Its fluoro substituent, in particular, is known to improve the bioavailability and efficacy of drugs by influencing their pharmacokinetic profiles. This has led to its incorporation into various drug candidates targeting different therapeutic areas, including oncology and central nervous system disorders.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases. By leveraging the unique properties of 5-Fluoro-2-hydroxypyridine-4-methanol, researchers have been able to design inhibitors that exhibit high selectivity and potency. For instance, recent studies have demonstrated its utility in synthesizing inhibitors targeting tyrosine kinases, which are implicated in cancer progression.
The hydroxyl group in the molecule also contributes to its reactivity, allowing for further functionalization through esterification, etherification, or oxidation reactions. These modifications can be tailored to achieve specific pharmacological effects. For example, the conversion of the hydroxyl group into an ester can enhance lipophilicity, improving membrane permeability and thus drug absorption.
Recent advancements in computational chemistry have further enhanced the understanding of how 5-Fluoro-2-hydroxypyridine-4-methanol behaves in different chemical environments. Molecular modeling studies have shown that the fluoro group can engage in favorable interactions with biological targets, such as amino acid residues in protein binding pockets. This insight has guided the design of more effective drug candidates by optimizing the placement and orientation of functional groups on the pyridine scaffold.
The synthesis of 5-Fluoro-2-hydroxypyridine-4-methanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by functional group interconversions. The use of fluorinating agents is particularly important in introducing the fluoro substituent at the desired position on the pyridine ring.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties of fluorinated pyridines make them attractive for use in organic electronics and photovoltaic devices. Researchers are exploring how incorporating 5-Fluoro-2-hydroxypyridine-4-methanol into polymer matrices can enhance charge transport properties, potentially leading to more efficient solar cells and light-emitting diodes.
The growing interest in fluorinated heterocycles has also spurred innovation in green chemistry approaches. Efforts are underway to develop more sustainable synthetic methods for producing compounds like 5-Fluoro-2-hydroxypyridine-4-methanol using catalytic processes that minimize waste and energy consumption. These efforts align with broader goals in pharmaceutical manufacturing to reduce environmental impact while maintaining high-quality output.
Future research directions may focus on exploring new derivatives of 5-Fluoro-2-hydroxypyridine-4-methanol that exhibit enhanced biological activity or improved pharmacokinetic profiles. By systematically varying substituents on the pyridine ring, researchers can uncover novel molecular architectures with tailored properties. This iterative process of design, synthesis, and evaluation is essential for advancing drug discovery efforts.
In conclusion, 5-Fluoro-2-hydroxypyridine-4-methanol (CAS No: 1227588-84-2) is a multifaceted compound with significant potential in pharmaceutical and materials science applications. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in scientific innovation.
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